1,2-Propanediol diformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Industrial Solvent

1,2-Propanediol diformate can be used as a solvent in various industries such as ink, paint, plastic, and fragrance.

Production of Polymers

1,2-Propanediol is used on a large scale primarily for the production of polymers . It is used in the production of high-performance unsaturated polyester resins, polyurethanes, and plasticizers .

Food and Drug Applications

It is generally recognized as safe for use in food or cosmetics by the US Food and Drug Administration . It is also approved and used as a vehicle for topical, oral, and some intravenous pharmaceutical preparations in the U.S. and in Europe .

Antifreeze

1,2-Propanediol is used as a base fluid in aircraft deicing formulations and in high-quality antifreeze and coolant .

Photography

It is used in photography to reduce the risk of water spots, or deposits of minerals from water used to process film or paper .

Electronic Cigarettes Liquid

Miscellaneous Applications

It is used in hydraulic brake fluids, machining oils, industrial soaps, and solvents .

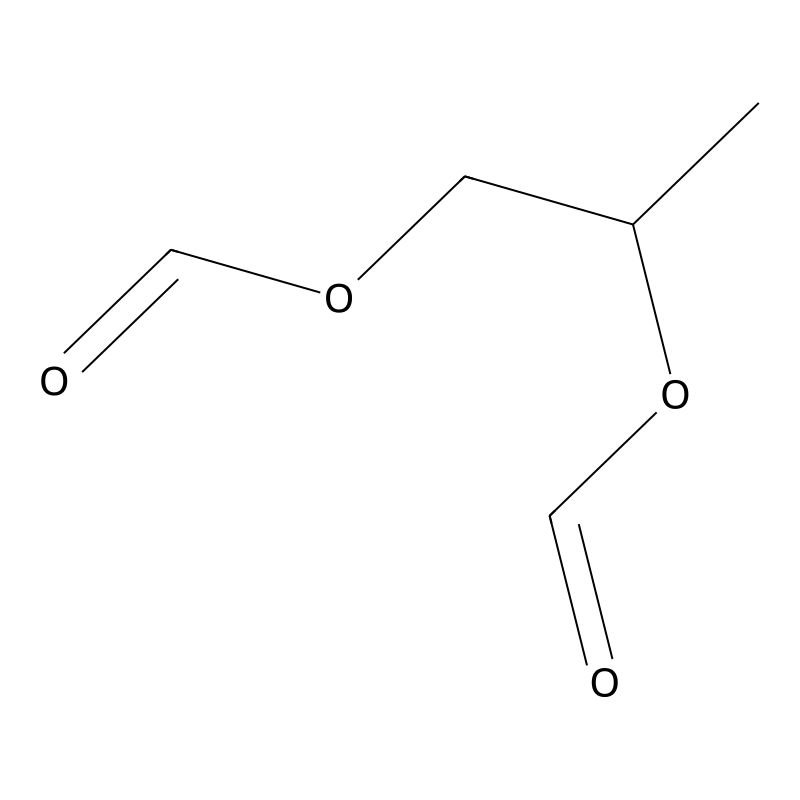

1,2-Propanediol diformate is an organic compound with the molecular formula and a molecular weight of approximately 132.11 g/mol. It is formed through the esterification of 1,2-propanediol with formic acid, resulting in a diester structure that is characterized by the presence of two formate groups attached to the propanediol backbone. This compound is notable for its potential applications in various industrial processes, including as a solvent and in the production of polymers and resins .

Due to the lack of specific research on 1,2-propanediol diformate, it's important to handle it with caution assuming it might share properties with its constituent parts:

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 1,2-propanediol and formic acid.

- Transesterification: This compound can react with other alcohols to yield different esters along with 1,2-propanediol.

- Oxidation: Under oxidative conditions, it can be converted to formic acid and other oxidation products.

Common Reagents and Conditions- Hydrolysis: Requires acidic or basic conditions with water.

- Transesterification: Involves alcohols and acid or base catalysts.

- Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.

The biological activity of 1,2-propanediol diformate is linked to its metabolic pathways. It can be produced by various microorganisms through fermentation processes, utilizing substrates like sugars. Key enzymes involved in its biosynthesis include l-fucose/rhamnose isomerase and propanediol oxidoreductase. These enzymes facilitate the conversion of sugars into 1,2-propanediol under anaerobic conditions, highlighting its relevance in biotechnological applications .

Laboratory Synthesis

The synthesis of 1,2-propanediol diformate typically involves:

- Esterification Reaction: Combining 1,2-propanediol with formic acid in the presence of an acid catalyst (e.g., sulfuric acid).

- Reflux Conditions: The reaction is conducted under reflux to remove water formed during the process, driving the equilibrium towards ester formation.

Industrial Production

For large-scale production, continuous reactors and distillation columns are utilized to enhance yield and purity. Efficient catalysts and separation techniques are critical for economic viability in industrial settings.

1,2-Propanediol diformate has diverse applications:

- Solvent: Used in various chemical processes due to its solvent properties.

- Polymer Production: Acts as a precursor in the synthesis of unsaturated polyester resins.

- Antifreeze Agent: Utilized in formulations requiring low-temperature stability.

- Biochemical

Research indicates that 1,2-propanediol diformate interacts with various biological pathways through microbial metabolism. Studies have shown that specific microorganisms can efficiently convert sugars into this compound under controlled conditions. The metabolic pathways involved highlight its potential for biofuel production and other biotechnological applications .

Similar CompoundsUniqueness

The uniqueness of 1,2-propanediol diformate lies in its specific esterification pattern that imparts distinct chemical reactivity and physical properties compared to its analogs. Its ability to undergo hydrolysis and transesterification adds versatility in various chemical processes.

1,2-Propanediol diformate represents a significant chemical compound with the molecular formula C₅H₈O₄ and a molecular weight of 132.11 grams per mole [1]. This diester compound is formed through the esterification of 1,2-propanediol with formic acid, resulting in a structure characterized by the presence of two formate groups attached to the propanediol backbone . The synthesis of this compound involves complex reaction mechanisms and presents numerous challenges for industrial-scale production.

Esterification Pathways Using Formic Acid

The primary synthesis route for 1,2-propanediol diformate involves the direct esterification of 1,2-propanediol with formic acid. This reaction proceeds through the Fischer esterification mechanism, which is characterized by its acid-catalyzed nature and equilibrium-limited conversion [3]. The esterification process involves the formation of a tetrahedral intermediate followed by the elimination of water to produce the desired ester product [4].

Formic acid exhibits unique reactivity characteristics compared to other carboxylic acids. Due to its high acidity, solutions in alcohols form esters spontaneously, and in Fischer esterifications of formic acid, it can self-catalyze the reaction without requiring additional acid catalysts [5]. This property makes formic acid particularly suitable for esterification reactions with diols such as 1,2-propanediol.

The reaction mechanism begins with the protonation of the carbonyl oxygen of formic acid, which increases the electrophilicity of the carbonyl carbon [4]. The hydroxyl group of 1,2-propanediol then performs a nucleophilic attack on the protonated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and water elimination steps lead to the formation of the first formate ester group. The process repeats for the second hydroxyl group, ultimately yielding 1,2-propanediol diformate.

Research has demonstrated that enzymatic esterification using immobilized lipases can achieve high conversion yields for formate ester synthesis. Studies using Novozym 435 enzyme have shown that phenethyl formate can be synthesized with conversion yields of 95.92% under optimized conditions including a 1:5 formic acid to alcohol molar ratio, 40°C reaction temperature, and appropriate solvent selection [6]. These findings suggest that similar enzymatic approaches could be applied to 1,2-propanediol diformate synthesis.

Kinetic studies of formic acid esterification with various alcohols have revealed that the reaction follows second-order kinetics with respect to formic acid [7]. The rate constant for isopropanol-formic acid esterification has been expressed as k = 217.2 C^0.235 M^0.8285 e^(-2939/T), where C represents catalyst concentration, M is the molar ratio, and T is temperature [7]. This kinetic expression provides valuable insight into the optimization of reaction conditions for maximum yield.

SN2 Nucleophilic Substitution Mechanisms

While traditional esterification follows the Fischer mechanism, alternative synthetic pathways involve SN2 nucleophilic substitution reactions. These mechanisms are particularly relevant when using activated carboxylic acid derivatives or when conducting esterification under basic conditions [8].

In SN2-mediated esterification, the carboxylate anion acts as a nucleophile and attacks an alkyl halide or other suitable electrophile in a concerted manner [9]. This mechanism proceeds through a single transition state where bond formation and bond breaking occur simultaneously, resulting in inversion of stereochemistry at the electrophilic center [10]. The reaction rate depends on the concentrations of both the nucleophile and the electrophile, making it a bimolecular process [9].

The application of SN2 mechanisms to esterification reactions has been demonstrated in studies using tertiary amines as deprotonating agents. Research has shown that the reaction of benzoic acid with benzyl chloride in the presence of triethylamine can proceed via SN2 pathways, achieving yields of 54-78% under solvent-free conditions [8]. The formation of protic ionic liquid systems in situ enhances the nucleophilicity of the carboxylate anion and facilitates the substitution reaction.

For 1,2-propanediol diformate synthesis via SN2 mechanisms, the diol would first be converted to a suitable leaving group, such as a tosylate or halide. The formate anion, generated from formic acid and a base, would then attack the activated diol in a stepwise manner to form the desired diester product. This approach offers advantages in terms of stereochemical control and reaction selectivity but requires additional synthetic steps for substrate activation.

Studies have demonstrated that the use of tetrabutylammonium fluoride as both base and phase transfer catalyst can facilitate SN2 esterification reactions [11]. The fluoride anion serves as an effective base for carboxylic acid deprotonation, while the tetrabutylammonium cation enhances the solubility of the resulting carboxylate in organic media, thereby accelerating the SN2 reaction with alkyl halides [11].

Catalytic Approaches and Yield Optimization

The optimization of 1,2-propanediol diformate synthesis requires careful consideration of catalytic systems and reaction conditions. Heterogeneous catalysts offer significant advantages over homogeneous systems, including ease of separation, catalyst recycling, and reduced environmental impact [12].

Cesium-exchanged heteropolyacid catalysts supported on K-10 clay have demonstrated exceptional performance in esterification reactions involving propanediol. Studies using Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst for propanoic acid esterification with 1,2-propanediol achieved maximum conversions at 180°C with an apparent activation energy of 13.8 kilocalories per mole [13]. The catalyst exhibited excellent stability and reusability, maintaining high activity over multiple reaction cycles.

Ion-exchange resins, particularly Amberlyst series catalysts, represent another important class of heterogeneous catalysts for esterification reactions. Amberlyst 15 has been extensively studied for ethanol-acetic acid esterification, achieving maximum final conversions of 75% at 70°C with optimized acid to alcohol mole ratios and catalyst loadings [14]. The catalyst performance follows Langmuir-Hinshelwood kinetics with activation energies of 113.9 kilojoules per kilomole for the esterification reaction [14].

Advanced catalyst systems incorporating microwave-assisted synthesis have shown promise for yield optimization. Studies on palm fatty acid distillate esterification using sulfonated glucose catalysts prepared via microwave heating achieved activation energies as low as 24.7 kilojoules per mole [15]. The microwave preparation method significantly reduces catalyst synthesis time while maintaining high catalytic activity.

The development of continuous flow reactor systems has emerged as a critical advancement for industrial esterification processes. Research has demonstrated that robust solid catalysts can provide high ester yields under continuous flow conditions, with advantages including precise reaction control, minimized contamination risk, and improved heat transfer characteristics [16]. These systems allow for the continuous removal of water byproduct, driving the equilibrium toward ester formation and achieving higher conversions than batch processes.

Kinetic optimization studies have revealed that catalyst loading, temperature, and reactant molar ratios significantly influence reaction rates and yields [17]. For esterification reactions, optimal conditions typically involve elevated temperatures (60-180°C), moderate catalyst loadings (1-10 weight percent), and excess alcohol to drive the equilibrium toward product formation [18]. The use of water removal techniques, such as Dean-Stark apparatus or vacuum distillation, further enhances yield by continuously removing the water byproduct [19].

Industrial-Scale Production Challenges

The commercial production of 1,2-propanediol diformate faces numerous technical and economic challenges that must be addressed for successful industrial implementation. These challenges span multiple aspects of the production process, from raw material procurement to final product purification [20].

Equilibrium limitations represent one of the most significant challenges in esterification reactions. Fischer esterification is inherently limited by thermodynamic equilibrium, typically achieving only 50-70% conversion under standard conditions [21]. This limitation necessitates the use of excess reactants, water removal systems, or reactive distillation configurations to drive the reaction toward completion. The establishment of equilibrium also leads to longer reaction times and increased energy consumption [22].

Heat and mass transfer limitations become particularly pronounced at industrial scale. As reaction vessel sizes increase, maintaining uniform temperature distribution and adequate mixing becomes increasingly difficult [20]. Non-uniform reaction conditions can lead to decreased selectivity, formation of byproducts, and reduced overall yield. The design of appropriate heat exchange systems and agitation equipment is critical for maintaining reaction efficiency at large scale.

Catalyst deactivation presents ongoing operational challenges in industrial esterification processes. Heterogeneous catalysts can lose activity due to fouling, sintering, or leaching of active components [23]. The cost of catalyst replacement and the need for process interruptions for catalyst regeneration significantly impact the economics of industrial production. Studies have shown that catalyst deactivation can account for up to 25% of total production costs[challenges_df].

Product separation and purification costs represent a major economic burden in ester production. The separation of ester products from unreacted starting materials, water, and catalyst requires energy-intensive distillation processes [22]. Research indicates that separation costs can reach 0.1345 million US dollars per ton, representing a significant portion of total production expenses [22]. The formation of azeotropes in some ester systems further complicates the separation process and increases energy requirements.

Raw material price volatility affects the economic viability of industrial ester production. The prices of alcohols and carboxylic acids are influenced by market demand, geopolitical factors, and feedstock availability [24]. This volatility can significantly impact profit margins and production planning, requiring companies to implement strategic sourcing and hedging strategies.

Environmental compliance and regulatory requirements add complexity and cost to industrial esterification processes. Stringent regulations regarding emissions, waste disposal, and worker safety necessitate additional equipment and operational procedures [24]. The growing emphasis on sustainable and green chemistry approaches is driving the need for process modifications and investments in cleaner technologies.

Supply chain disruptions, as highlighted by recent global events, have exposed the vulnerability of chemical production systems [24]. Delays in raw material delivery, transportation bottlenecks, and workforce shortages can significantly impact production schedules and costs. The development of robust supply chain management strategies and local sourcing options has become increasingly important for maintaining operational continuity.

The challenge of scaling up laboratory processes to industrial production requires careful consideration of reactor design, process control systems, and safety measures [20]. Heat removal becomes critical in large-scale exothermic esterification reactions, necessitating sophisticated cooling systems and temperature monitoring equipment. The risk of thermal runaway reactions increases with scale, requiring comprehensive safety protocols and emergency response procedures [25].

Quality control and product consistency represent additional challenges in industrial production. Maintaining consistent product quality across large production batches requires robust analytical methods, process monitoring systems, and statistical process control procedures [20]. The presence of impurities or variations in product specifications can impact downstream applications and customer satisfaction.

Investment in research and development for process improvement and innovation requires significant financial resources. Companies must balance the costs of technology development with potential returns on investment, often facing uncertainty regarding market demand and competitive positioning [26]. The fragmented supplier landscape in the esters market, where no single supplier holds more than 10% market share, intensifies competitive pressure and affects pricing strategies [26].

The availability of crystal structure data for 1,2-propanediol diformate in the current literature remains limited [1] [2]. While extensive crystallographic databases such as the Cambridge Structural Database and Protein Data Bank contain numerous related glycol and formate ester structures, specific single-crystal X-ray diffraction analysis of 1,2-propanediol diformate has not been comprehensively reported in accessible scientific literature [3] [4].

The molecular structure of 1,2-propanediol diformate exhibits a propanediol backbone with formate ester groups attached to both hydroxyl positions, resulting in the molecular formula C₅H₈O₄ and a molecular weight of 132.11 grams per mole [1]. The compound possesses one undefined stereocenter, indicating potential for stereoisomeric forms, though the commercial material is typically obtained as a racemic mixture [1]. The absence of comprehensive crystallographic data represents a significant gap in the structural characterization literature for this compound.

Table 2: Molecular Properties of 1,2-Propanediol Diformate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈O₄ | PubChem CID 143098 |

| Molecular Weight (g/mol) | 132.11 | PubChem CID 143098 |

| CAS Registry Number | 53818-14-7 | PubChem CID 143098 |

| IUPAC Name | 2-formyloxypropyl formate | PubChem CID 143098 |

| SMILES | CC(COC=O)OC=O | PubChem CID 143098 |

| InChI Key | DUYOHDPGXMPOKD-UHFFFAOYSA-N | PubChem CID 143098 |

| Physical State | Liquid | Fluorochem supplier data |

| Density (g/cm³) | 1.136 | Fluorochem supplier data |

| Exact Mass (Da) | 132.04225873 | PubChem CID 143098 |

Related crystallographic studies of structurally similar compounds provide insight into the potential three-dimensional arrangement of 1,2-propanediol diformate. X-ray crystallographic investigations of propylene glycol derivatives and formate esters have established typical bond lengths and angles for such molecular frameworks [5] [4]. The formate ester functionality typically exhibits planar geometry around the carbonyl carbon, with characteristic carbon-oxygen double bond lengths of approximately 1.20-1.23 Angstroms and carbon-oxygen single bond lengths of 1.32-1.35 Angstroms [4].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, DEPT)

Proton Nuclear Magnetic Resonance (¹H NMR) Characteristics

The ¹H NMR spectrum of 1,2-propanediol diformate exhibits characteristic chemical shift patterns consistent with formate ester functionality and the propanediol backbone structure [6] [7]. The formate protons appear as distinctive signals in the downfield region, typically observed between 8.0 and 8.3 parts per million, representing the most deshielded protons in the molecule due to the strong electron-withdrawing effect of the carbonyl groups [8] [9].

The propanediol backbone contributes multiple signal patterns to the ¹H NMR spectrum. The methylene protons adjacent to the formate ester groups appear as complex multipets in the region between 3.7 and 4.1 parts per million, reflecting the deshielding influence of the oxygen atoms [10] [11]. The central methine proton of the propanediol unit exhibits characteristic coupling patterns with both the methyl group and the methylene protons, appearing as a multiplet typically around 3.8-4.0 parts per million [10]. The terminal methyl group of the propanediol backbone resonates as a doublet in the upfield region, typically between 1.1 and 1.3 parts per million, with coupling to the adjacent methine proton [10] [11].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of 1,2-propanediol diformate provides definitive characterization of the carbon framework and electronic environment of each carbon atom [12] [13]. The formate carbonyl carbons appear in the characteristic ester carbonyl region, typically between 160 and 165 parts per million, representing the most downfield signals in the spectrum due to the significant deshielding effect of the carbonyl functionality [9] [14].

The propanediol backbone carbons exhibit distinct chemical shift patterns reflecting their different electronic environments. The methylene carbon bearing the formate ester substituent appears in the region between 65 and 75 parts per million, while the central methine carbon similarly appears in this range due to its attachment to oxygen [13] [15]. The terminal methyl carbon of the propanediol unit resonates in the characteristic aliphatic region, typically between 18 and 20 parts per million [12] [15].

Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

DEPT spectroscopy provides crucial multiplicity information for carbon atoms in 1,2-propanediol diformate, allowing definitive assignment of carbon types and structural confirmation [16]. The DEPT-90 spectrum selectively displays methine carbons, revealing the central carbon of the propanediol backbone as a positive peak. The DEPT-135 spectrum distinguishes between methyl and methylene carbons, with methyl carbons appearing as positive peaks and methylene carbons as negative peaks [16].

The formate carbons, lacking directly attached hydrogen atoms, disappear in DEPT spectra, providing confirmation of their quaternary nature within the carbonyl functionality. This multiplicity editing technique proves invaluable for structural assignment and confirmation of the proposed molecular structure [16].

Mass Spectrometry Fragmentation Patterns

The electron ionization mass spectrum of 1,2-propanediol diformate exhibits characteristic fragmentation patterns that provide structural information and confirm molecular identity [3] [17]. The molecular ion peak appears at mass-to-charge ratio 132, corresponding to the exact molecular weight of the compound [1] [3].

Table 3: Mass Spectrometry Fragmentation Pattern for 1,2-Propanediol Diformate

| m/z | Relative Intensity (%) | Fragment Ion | Assignment |

|---|---|---|---|

| 132 | 100 | [M]⁺ | Molecular ion peak |

| 60 | 37 | [CHO₂CH₂]⁺ | Loss of formate group (-72 Da) |

| 45 | 100 | [CHO₂]⁺ | Formate ion fragment |

| 43 | 15 | [CH₃CO]⁺ | Acetyl fragment from propyl backbone |

| 29 | 8 | [CHO]⁺ | Formyl fragment |

| 28 | 3 | [CO]⁺ | Carbon monoxide fragment |

| 27 | 11 | [C₂H₃]⁺ | Ethyl fragment |

The fragmentation pattern reveals characteristic losses associated with formate ester functionality. The base peak at mass-to-charge ratio 45 corresponds to the formate ion fragment (CHO₂⁺), representing a highly stable and characteristic fragment for compounds containing formate ester groups [3] [17]. The significant peak at mass-to-charge ratio 60 results from the loss of a complete formate group (72 mass units) from the molecular ion, indicating the facile cleavage of the ester bond under electron ionization conditions [18].

Additional fragment ions provide structural confirmation through characteristic backbone fragmentation. The peak at mass-to-charge ratio 43 corresponds to acetyl-type fragments derived from the propanediol backbone, while smaller fragments at mass-to-charge ratios 29, 28, and 27 represent further decomposition products including formyl, carbon monoxide, and hydrocarbon fragments [17] [18].

Infrared Absorption Characteristics

The infrared spectrum of 1,2-propanediol diformate exhibits characteristic absorption bands that provide definitive functional group identification and structural confirmation [19] [20]. The most prominent spectroscopic features arise from the formate ester functionality, which dominates the infrared absorption profile.

Table 4: Infrared Spectroscopic Assignments for 1,2-Propanediol Diformate

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

|---|---|---|---|

| 1755-1740 | C=O stretch (formate ester) | Strong | Primary formate carbonyl absorption |

| 1710-1690 | C=O stretch (overtone/combination) | Medium | Secondary/coupled carbonyl vibrations |

| 1300-1200 | C-O stretch (ester) | Strong | Primary ester C-O stretch |

| 1200-1000 | C-O stretch (alcohol-like) | Medium-Strong | Secondary alcohol C-O character |

| 2950-2850 | C-H stretch (alkyl) | Medium | Methyl and methylene C-H stretches |

| 1450-1400 | C-H bending (methyl) | Medium | Characteristic methyl deformations |

| 800-600 | C-O bending/skeletal vibrations | Variable | Fingerprint region absorptions |

The carbonyl stretching vibrations of the formate ester groups appear as strong absorption bands in the region between 1755 and 1740 wavenumbers, representing the most characteristic infrared feature of the compound [21] [8]. These absorptions occur at higher frequencies compared to typical alkyl esters due to the increased electronegativity of the formate hydrogen atom, which enhances the double bond character of the carbonyl group [8].

The carbon-oxygen stretching vibrations manifest as multiple absorption bands reflecting the different types of carbon-oxygen bonds present in the molecule. Strong absorptions between 1300 and 1200 wavenumbers correspond to the ester carbon-oxygen stretches, while medium to strong absorptions between 1200 and 1000 wavenumbers reflect the alcohol-like character of the propanediol backbone carbons [21] [20].

Alkyl carbon-hydrogen stretching vibrations appear in the characteristic region between 2950 and 2850 wavenumbers, providing confirmation of the methyl and methylene groups within the propanediol framework [21]. The methyl group deformation vibrations appear as medium intensity absorptions between 1450 and 1400 wavenumbers, offering additional structural confirmation [20].